molecular formula C33H28O8 B1602193 1,3-Bis(4-benzoyl-3-hydroxyphenoxy)-2-propyl methacrylate CAS No. 103637-48-5

1,3-Bis(4-benzoyl-3-hydroxyphenoxy)-2-propyl methacrylate

Cat. No.: B1602193
CAS No.: 103637-48-5
M. Wt: 552.6 g/mol
InChI Key: RXULRQCENNCUGC-UHFFFAOYSA-N
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Description

1,3-Bis(4-benzoyl-3-hydroxyphenoxy)-2-propyl methacrylate: is an organic compound with the molecular formula C33H28O8 . This compound is known for its unique structural properties, which include two benzoyl groups and two hydroxyphenoxy groups attached to a propyl methacrylate backbone. It is often used in various scientific and industrial applications due to its chemical stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,3-Bis(4-benzoyl-3-hydroxyphenoxy)-2-propyl methacrylate typically involves the esterification of 4-benzoyl-3-hydroxyphenol with 2-propyl methacrylate. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously removed. This method enhances the efficiency and yield of the reaction. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1,3-Bis(4-benzoyl-3-hydroxyphenoxy)-2-propyl methacrylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1,3-Bis(4-benzoyl-3-hydroxyphenoxy)-2-propyl methacrylate has a wide range of applications in scientific research:

    Chemistry: Used as a monomer in the synthesis of polymers and copolymers with specific properties.

    Biology: Employed in the development of bioactive compounds and drug delivery systems.

    Medicine: Investigated for its potential use in photodynamic therapy and as a UV-absorbing agent.

    Industry: Utilized in the production of coatings, adhesives, and advanced materials.

Mechanism of Action

The mechanism of action of 1,3-Bis(4-benzoyl-3-hydroxyphenoxy)-2-propyl methacrylate involves its interaction with molecular targets such as enzymes and receptors. The benzoyl and hydroxyphenoxy groups can form hydrogen bonds and hydrophobic interactions with these targets, leading to changes in their activity. The methacrylate group allows the compound to polymerize and form cross-linked networks, enhancing its stability and functionality .

Comparison with Similar Compounds

  • 4-Benzoyl-3-hydroxyphenyl methacrylate
  • 2-Benzoylbenzoic acid
  • 4-Bromobenzophenone
  • 2-(4-Chlorobenzoyl)benzoic acid

Uniqueness: 1,3-Bis(4-benzoyl-3-hydroxyphenoxy)-2-propyl methacrylate is unique due to its dual benzoyl and hydroxyphenoxy groups, which provide enhanced reactivity and stability compared to similar compounds. Its ability to undergo polymerization and form cross-linked networks makes it particularly valuable in the development of advanced materials and coatings .

Properties

IUPAC Name

1,3-bis(4-benzoyl-3-hydroxyphenoxy)propan-2-yl 2-methylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H28O8/c1-21(2)33(38)41-26(19-39-24-13-15-27(29(34)17-24)31(36)22-9-5-3-6-10-22)20-40-25-14-16-28(30(35)18-25)32(37)23-11-7-4-8-12-23/h3-18,26,34-35H,1,19-20H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXULRQCENNCUGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)OC(COC1=CC(=C(C=C1)C(=O)C2=CC=CC=C2)O)COC3=CC(=C(C=C3)C(=O)C4=CC=CC=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H28O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7073018
Record name 2-Propenoic acid, 2-methyl-, 2-(4-benzoyl-3-hydroxyphenoxy)-1-[(4-benzoyl-3-hydroxyphenoxy)methyl]ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7073018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

552.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103637-48-5
Record name 2-(4-Benzoyl-3-hydroxyphenoxy)-1-[(4-benzoyl-3-hydroxyphenoxy)methyl]ethyl 2-methyl-2-propenoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=103637-48-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Propenoic acid, 2-methyl-, 2-(4-benzoyl-3-hydroxyphenoxy)-1-((4-benzoyl-3-hydroxyphenoxy)methyl)ethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103637485
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Propenoic acid, 2-methyl-, 2-(4-benzoyl-3-hydroxyphenoxy)-1-[(4-benzoyl-3-hydroxyphenoxy)methyl]ethyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Propenoic acid, 2-methyl-, 2-(4-benzoyl-3-hydroxyphenoxy)-1-[(4-benzoyl-3-hydroxyphenoxy)methyl]ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7073018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

97 g (0.2 mole) of 1,3-bis-(4-benzoyl-3-hydroxyphenoxy)-2-propanol were esterified analogously to Example 1 with 103 g (1.2 moles) of methacrylic acid. Crystallization from ethanol gave 86 g (78 percent of theory) of 1,3-bis-(4-benzoyl-3-hydroxyphenoxy)-prop-2-yl methacrylate in the form of colorless crystals having a melting point of 138° to 139° C. and a purity of 99 percent (HPLC). The UV spectrum gave two absorption maxima at wave lengths of 287 nm (extinction 0.517; extinction coefficient 28,570) and 324 nm (extinction 0.333; extinction coefficient 18,400).
Quantity
97 g
Type
reactant
Reaction Step One
Quantity
103 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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